![molecular formula C17H11Cl3N2O3S2 B2423982 N-[4-(4-chlorophényl)-1,3-thiazol-2-yl]-2-(2,3-dichlorobenzènesulfonyl)acétamide CAS No. 338965-87-0](/img/structure/B2423982.png)
N-[4-(4-chlorophényl)-1,3-thiazol-2-yl]-2-(2,3-dichlorobenzènesulfonyl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,3-dichlorophenyl)sulfonyl]acetamide” is a complex organic molecule that contains several functional groups, including a thiazole ring, a sulfonyl group, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the thiazole ring, followed by the introduction of the chlorophenyl and dichlorophenyl groups, and finally the attachment of the sulfonylacetamide group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, which is a five-membered ring containing one nitrogen atom and one sulfur atom. The chlorophenyl and dichlorophenyl groups would be attached to this ring, and the sulfonylacetamide group would be attached to one of these phenyl groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the thiazole ring, the chlorophenyl and dichlorophenyl groups, and the sulfonylacetamide group. These functional groups could participate in a variety of chemical reactions, including substitution reactions, addition reactions, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by the presence of the thiazole ring, the chlorophenyl and dichlorophenyl groups, and the sulfonylacetamide group .Applications De Recherche Scientifique
- Les dérivés synthétisés de la N-[4-(4-bromophényl)thiazol-2-yl]-2-chloroacétamide ont été étudiés pour leur potentiel antimicrobien . Ces composés ont été évalués contre des espèces bactériennes à la fois Gram-positives et Gram-négatives, ainsi que des souches fongiques. Notamment, les composés d1, d2 et d3 ont démontré une activité antimicrobienne prometteuse.
- Le cancer reste un défi majeur pour la santé mondiale. Les efforts visant à lutter contre la résistance aux médicaments dans les cellules cancéreuses ont amené les chercheurs à explorer de nouveaux composés. Les dérivés de la N-[4-(4-bromophényl)thiazol-2-yl]-2-chloroacétamide ont été criblés pour leur activité anticancéreuse contre les cellules d'adénocarcinome mammaire humain positif au récepteur des œstrogènes (MCF7). Les composés d6 et d7 se sont avérés les plus actifs contre le cancer du sein .
- Le noyau thiazole a été associé à une activité antituberculeuse. Bien que non directement lié au composé en question, d'autres dérivés thiazoliques ont montré des résultats prometteurs contre Mycobacterium tuberculosis (MTB) et Mycobacterium bovis (BCG) . Une exploration plus approfondie de la N-[4-(4-chlorophényl)-1,3-thiazol-2-yl]-2-(2,3-dichlorobenzènesulfonyl)acétamide dans ce contexte pourrait être précieuse.
- Les composés thiazoliques hétérocycliques, y compris celui étudié, ont démontré des propriétés anti-inflammatoires . Enquêter sur leurs mécanismes d'action et leurs applications thérapeutiques potentielles dans les maladies inflammatoires pourrait être judicieux.
- Les dérivés thiazoliques ont été explorés pour leurs effets antibactériens. Bien que le composé spécifique Oprea1_259587 n'ait pas été directement étudié dans ce contexte, il peut présenter une activité antibactérienne similaire à celle de structures thiazoliques apparentées .
- Le noyau thiazole a été associé à diverses autres propriétés médicinales, notamment des activités antifongiques, antitumorales et antituberculeuses . L'exploration plus approfondie de ces aspects pourrait révéler des applications supplémentaires pour Oprea1_259587.
Activité antimicrobienne
Propriétés anticancéreuses
Potentiel antituberculeux
Effets anti-inflammatoires
Propriétés antibactériennes
Autres propriétés médicinales
En résumé, la this compound est prometteuse dans de multiples domaines, ce qui en fait un composé intrigant pour la recherche future et le développement de médicaments. Les chercheurs devraient continuer à étudier ses mécanismes d'action, ses profils de sécurité et ses applications thérapeutiques potentielles.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2,3-dichlorophenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2O3S2/c18-11-6-4-10(5-7-11)13-8-26-17(21-13)22-15(23)9-27(24,25)14-3-1-2-12(19)16(14)20/h1-8H,9H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUGXFQLXPUEHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
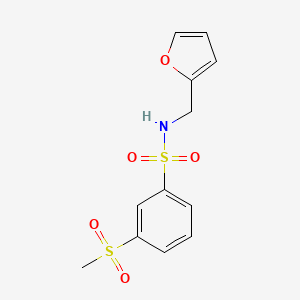
![2-[1-(Cyclopentylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2423901.png)
![7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl](/img/structure/B2423902.png)
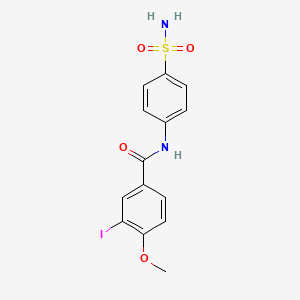
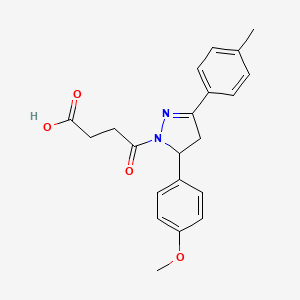
![2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2423905.png)
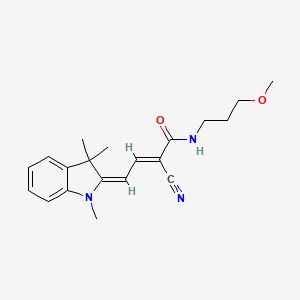

![Methyl 4-[({6-[(dimethylamino)sulfonyl]-1,3-benzothiazol-2-yl}amino)carbonyl]benzoate](/img/structure/B2423915.png)
![3-(1-(cyclopropylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2423917.png)
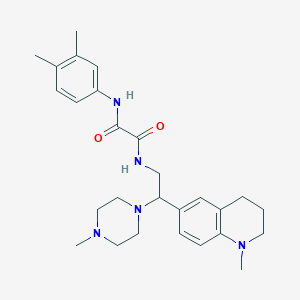
![2-{2,4-Dimethylpyrimido[1,2-b]indazol-3-yl}acetic acid](/img/structure/B2423919.png)
![{7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2423920.png)
![[(2,4-Dimethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2423922.png)
